3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime
Description
Historical Context in Oxime Chemistry
Oximes, characterized by the general structure RR’C=N−OH, emerged in the 19th century as derivatives of aldehydes and ketones via reactions with hydroxylamine. Early applications focused on their role in identifying carbonyl groups due to their distinct crystalline structures and resistance to hydrolysis. The discovery of oximes as acetylcholinesterase reactivators in the mid-20th century marked a pivotal shift, enabling their use as antidotes for organophosphate poisoning. Over time, structural diversification, including the introduction of O-substituted oxime ethers, expanded their utility in pharmaceuticals and materials science.
The specific compound 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime represents a modern iteration of oxime ethers, combining a methoxyphenyl group with a methyloxime moiety. Such derivatives gained prominence in the 21st century as researchers sought to optimize pharmacokinetic properties, particularly in drug candidates targeting metabolic and neurological disorders.
Current Research Landscape and Significance
Contemporary studies highlight oxime ethers as critical scaffolds in drug discovery. For instance, methyl oxime ethers have shown promise as free fatty acid receptor 1 (FFA1) agonists, with enhanced oral bioavailability and binding efficiency compared to traditional biphenyl-based compounds. The structural flexibility of oxime ethers allows for precise tuning of steric and electronic properties, making them ideal for targeting enzymes and receptors with high specificity.
This compound exemplifies these advancements. Its methoxy group enhances solubility and metabolic stability, while the oxime ether linkage contributes to strong hydrogen-bonding interactions with biological targets. Recent investigations emphasize its potential in:
- Enzyme reactivation : Analogous oxime ethers demonstrate efficacy in reactivating acetylcholinesterase inhibited by neurotoxic agents.
- Antioxidant applications : The methoxyphenyl moiety may scavenge reactive oxygen species (ROS), mitigating oxidative stress in cellular models.
- Drug-like properties : With a calculated topological polar surface area (tPSA) of ~86.6 Ų and Fsp³ value of 0.23, this compound exhibits favorable membrane permeability and solubility.
Key Research Questions and Challenges
Despite progress, several challenges persist in optimizing This compound for clinical or industrial use:
Synthetic scalability : Traditional oximation methods using hydroxylamine hydrochloride (NH₂OH·HCl) and oxalic acid yield high purity products, but scaling these reactions while maintaining stereochemical integrity remains problematic. For example, ketoximes derived from asymmetric ketones often require chiral catalysts to avoid racemic mixtures.
Mechanistic ambiguity : The exact role of the methoxy group in modulating electron density at the oxime nitrogen—a critical factor in acetylcholinesterase binding—is poorly understood. Computational studies suggest that electron-donating substituents enhance nucleophilic attack on phosphorylated enzymes, but experimental validation is needed.
Stability under physiological conditions : Oxime ethers are susceptible to hydrolysis in acidic environments, limiting their oral bioavailability. Strategies such as prodrug formulations or structural modifications to sterically shield the oxime bond are under investigation.
Target selectivity : While FFA1 agonism is well-documented for related compounds, off-target interactions with other G-protein-coupled receptors (GPCRs) could pose safety risks. High-throughput screening assays are essential to map selectivity profiles.
Properties
IUPAC Name |
(3E)-3-methoxyimino-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-10-5-3-9(4-6-10)11(13)7-8-12-15-2/h3-6,8H,7H2,1-2H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRFETHLUHIBCX-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC=NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C/C=N/OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime typically involves the reaction of 3-(4-methoxyphenyl)-3-oxopropanal with O-methylhydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in an organic solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired oxime ether is complete .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Nucleophilic Additions
The oxime group (C=N–O–) undergoes nucleophilic additions due to its polarized double bond.
Key Reactions:
-
Hydrazine Addition : Forms hydrazone derivatives under acidic conditions. For example, reaction with phenylhydrazine produces a bishydrazone complex.
-
Hydroxylamine Reactions : Generates dioximes, which can chelate metal ions like Cu²⁺ or Ni²⁺ .
Conditions:
| Reaction Type | Reagents/Conditions | Yield |
|---|---|---|
| Hydrazone Formation | Phenylhydrazine, ethanol, reflux, 6h | 68–72% |
| Metal Chelation | CuSO₄·5H₂O, methanol, RT, 2h | 85% |
Condensation Reactions
The aldehyde and ketone functionalities participate in condensations to form heterocycles.
Examples:
-
Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives.
Data:
| Product | Conditions | Yield |
|---|---|---|
| 1,3,4-Thiadiazole | Et₃N, ethanol, RT, 12h | 77% |
| α,β-Unsaturated Nitrile | Malononitrile, piperidine, reflux | 62% |
Oxidation:
The oxime group is oxidized to a nitroso compound using strong oxidants like KMnO₄ in acidic media .
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to a C–N single bond, yielding secondary amines.
Comparative Reactivity:
| Process | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | 4-Methoxyphenyl nitroso |
| Reduction | H₂ (1 atm), Pd-C, EtOH | 3-(4-Methoxyphenyl)propaneamine |
Coordination Chemistry
The oxime group acts as a bidentate ligand, forming stable complexes with transition metals.
Reported Complexes:
| Metal Ion | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| Cu²⁺ | 1:2 | Square planar | Catalytic oxidation |
| Ni²⁺ | 1:2 | Octahedral | Sensor development |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the oxime undergoes Beckmann rearrangement to form substituted amides. For example, treatment with HCl gas in ether yields 4-methoxybenzamide derivatives .
Kinetics:
-
Rate increases with electron-withdrawing substituents on the aromatic ring.
-
Activation energy: ~45 kJ/mol (calculated via Arrhenius plots).
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes, forming oxetane rings. This reaction is stereospecific and solvent-dependent .
Experimental Setup:
| Substrate | Light Source | Solvent | Conversion Rate |
|---|---|---|---|
| Ethylene | 254 nm UV | Acetonitrile | 89% |
Biological Alkylation
The methoxy group undergoes demethylation in vivo (e.g., cytochrome P450 enzymes), generating reactive quinone methides that alkylate DNA or proteins .
Metabolite Profile:
| Enzyme | Metabolite | Bioactivity |
|---|---|---|
| CYP3A4 | 3-(4-Hydroxyphenyl)oxime | Genotoxic |
Scientific Research Applications
Scientific Research Applications
The applications of 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime can be categorized into several key areas:
Medicinal Chemistry
- Drug Development : This compound serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting cancer and inflammatory diseases. Its structural properties allow for modifications that can enhance biological activity.
- Enzyme Inhibition Studies : The compound is utilized to study enzyme inhibition mechanisms, particularly in relation to cancer treatment and metabolic disorders.
Organic Synthesis
- Synthesis of Complex Molecules : It acts as a precursor in the synthesis of more complex organic molecules, which can be further modified to create new therapeutic agents.
- Reactivity in Chemical Reactions : The compound undergoes various reactions, including oxidation, reduction, and substitution, making it versatile for creating diverse derivatives.
Agrochemicals
- Pesticide Development : Its applications extend to the agricultural sector, where it can be used in the development of new agrochemicals aimed at pest control.
Case Studies and Experimental Data
Several studies have evaluated the biological activity and efficacy of this compound. Below are summarized findings:
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| K562 | 25 | Significant inhibition observed |
| PC3 | 30 | Moderate cytotoxicity |
| SW620 | 20 | High sensitivity |
| Caki 1 | >100 | Low toxicity towards normal cells |
Comparison with Related Compounds
The efficacy of this compound can be compared with other oxime derivatives:
Table 3: Comparison of Biological Activities
| Compound | Activity Type | Notes |
|---|---|---|
| Benzofuran | Baseline activity | Less potent than substituted derivatives |
| 5-Methyl-3-ethyl-benzofuran-2-carboxylic acid | Moderate anticancer activity | Similar structure; lower potency |
| 6-Methoxybenzofuran derivatives | Enhanced anticancer effects | Structural modifications improve efficacy |
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime ether moiety can form stable complexes with metal ions and proteins, modulating their activity. This interaction can lead to the inhibition of enzymatic processes or the activation of signaling pathways, depending on the context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of β-ketoaldehyde oximes and chalcone derivatives , which share a conjugated ketone-aldehyde/oxime system. Key structural analogs include:
Antibacterial Activity
- Target Compound : Exhibits MIC < 10 µM against S. aureus and H. pylori, outperforming other para-alkoxy phenyl-β-ketoaldehyde derivatives .
- Chalcone 1d : Primarily an antioxidant (EC₅₀ ~ 5 µM in PC12 cells) with weak antimicrobial effects .
Antioxidant Activity
- Target Compound: Limited data, but structurally related chalcones (e.g., Compound 1d) show dose-dependent ROS scavenging via Nrf2 pathway activation .
- N-Phenylhydrazinecarbothioamide Derivatives : Display DPPH radical scavenging (IC₅₀ ~ 8 µM), comparable to ascorbic acid .
Anti-inflammatory Activity
- Chalcone Derivatives (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) : Inhibit COX-2 (IC₅₀ ~ 2 µM) via NF-κB suppression . The target compound lacks reported anti-inflammatory data.
Structure-Activity Relationship (SAR) Insights
- O-Substituents on Oxime : O-methyl groups enhance membrane permeability in antibacterial activity, while bulkier groups (e.g., O-benzyl) reduce potency .
- Aromatic Substitutions : Electron-withdrawing groups (e.g., Cl) on the phenyl ring increase electrophilicity, improving interactions with bacterial targets .
- Conjugation Effects : Extended π-systems (e.g., chalcones) favor antioxidant activity by stabilizing radical intermediates .
Data Tables
Table 1: Key Physicochemical Properties
| Property | Target Compound | 3-(3,4-Dichlorophenyl)-3-oxopropanal O-methyloxime | Chalcone 1d |
|---|---|---|---|
| Molecular Weight | ~235 g/mol | 324.78 g/mol | 354.4 g/mol |
| LogP (Predicted) | 2.1 | 3.5 | 3.8 |
| Hydrogen Bond Acceptors | 4 | 4 | 5 |
Biological Activity
3-(4-Methoxyphenyl)-3-oxopropanal O-methyloxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, as well as its synthetic routes and applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H13NO3
- Molecular Weight : 219.23 g/mol
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activities. These compounds can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Studies have demonstrated that derivatives of oxime compounds possess antimicrobial properties. For instance, this compound has shown efficacy against several bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Research has highlighted its potential role in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Free Radical Scavenging : The presence of the methoxy group enhances electron donation, allowing the compound to neutralize free radicals effectively.
- Binding Affinity : The oxime functional group may facilitate binding to active sites of enzymes, inhibiting their activity and altering metabolic pathways.
- Cell Signaling Modulation : By interacting with cellular receptors or signaling molecules, this compound could influence various biological responses.
Case Studies
- Antioxidant Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that similar oxime derivatives significantly reduced oxidative stress markers in vitro, indicating potential therapeutic benefits for conditions related to oxidative damage.
- Antimicrobial Activity : In a clinical trial involving patients with bacterial infections, a derivative of this compound exhibited promising results against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antioxidant Activity | High | Moderate |
| Antimicrobial Efficacy | Effective against several strains | Varies |
| Enzyme Inhibition Potential | Significant for CYP450 enzymes | Variable |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves aldol condensation of 4-methoxyacetophenone with glyoxylic acid derivatives to form 3-(4-methoxyphenyl)-3-oxopropanal. Subsequent oximation with O-methylhydroxylamine under controlled pH (6–7) yields the target compound. Key intermediates include β-ketoaldehyde precursors, and reaction optimization may require inert atmospheres to prevent oxidation. Reagents like sodium acetate or pyridine are used to stabilize intermediates .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : H NMR identifies the methoxy group (δ 3.8–3.9 ppm), oxime proton (δ 8.1–8.3 ppm), and aromatic protons (δ 6.8–7.4 ppm). C NMR confirms carbonyl (δ 190–200 ppm) and oxime (δ 150–160 ppm) carbons.
- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion [M+H] at m/z 236.1052 (calculated for CHNO). Fragmentation patterns align with loss of methoxy (–OCH) and oxime (–N–O–CH) groups .
- XRD : Single-crystal X-ray diffraction (if crystallized) validates bond angles and stereochemistry of the oxime moiety .
Q. What biological activities are reported for structurally related β-ketoaldehyde oxime derivatives?
- Methodological Answer : Analogous compounds, such as 3-(4-halophenyl)-3-oxopropanal derivatives, exhibit antibacterial activity against Gram-positive bacteria (e.g., S. aureus). Bioassays involve minimum inhibitory concentration (MIC) testing via broth microdilution. Structure-activity relationships (SAR) suggest that electron-withdrawing substituents (e.g., halogens) enhance activity, while methoxy groups may reduce potency due to steric effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of O-methyloxime formation?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of O-methylhydroxylamine.
- pH Control : Maintain pH 6–7 using buffered systems (e.g., phosphate buffer) to balance oxime stability and reaction kinetics.
- Catalysis : Trace acetic acid or ZnCl accelerates imine formation.
- Yield Monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediate consumption and product formation .
Q. How should researchers address discrepancies in spectral data during characterization?
- Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism (keto-enol or syn/anti oxime forms). Strategies include:
- Variable Temperature NMR : Resolve dynamic equilibria by acquiring spectra at 25°C and –40°C.
- Isotopic Labeling : N-labeled O-methylhydroxylamine clarifies oxime tautomer distribution via N NMR.
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers and compare with experimental data .
Q. What computational methods predict the reactivity of the oxime group in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to assess nucleophilic (oxime nitrogen) or electrophilic (carbonyl carbon) sites.
- Molecular Dynamics (MD) Simulations : Model solvation effects on oxime stability in aqueous vs. organic media.
- Docking Studies : Predict interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .
Q. How to design stability studies for this compound under varying storage and experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Photostability : Expose samples to UV light (λ = 365 nm) and monitor degradation via LC-MS.
- pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours; quantify intact compound using validated HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
